2,5-dibromoimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
2,5-Dibromoimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound with the molecular formula C4HBr2N3S and a molecular weight of 282.94 g/mol . This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromoimidazo[2,1-b][1,3,4]thiadiazole typically involves the bromination of imidazo[2,1-b][1,3,4]thiadiazole. One common method is the reaction of imidazo[2,1-b][1,3,4]thiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromoimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and reduced imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
2,5-Dibromoimidazo[2,1-b][1,3,4]thiadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 2,5-dibromoimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole: A related compound with similar biological activities but different reactivity due to the presence of only one bromine atom.
2,5-Diamino-1,3,4-thiadiazole: Another related compound known for its antimicrobial and anticancer properties.
Uniqueness
2,5-Dibromoimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for the synthesis of a wider range of derivatives compared to its mono-brominated counterpart . This increased reactivity makes it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
1206207-38-6 |
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Molecular Formula |
C4HBr2N3S |
Molecular Weight |
282.95 g/mol |
IUPAC Name |
2,5-dibromoimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C4HBr2N3S/c5-2-1-7-4-9(2)8-3(6)10-4/h1H |
InChI Key |
YTCNOKLCZPJHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)SC(=N2)Br)Br |
Purity |
95 |
Origin of Product |
United States |
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